1-Chloro-7-fluoro-4-methoxyisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
630423-46-0 |
|---|---|
Molecular Formula |
C10H7ClFNO |
Molecular Weight |
211.62 g/mol |
IUPAC Name |
1-chloro-7-fluoro-4-methoxyisoquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-13-10(11)8-4-6(12)2-3-7(8)9/h2-5H,1H3 |
InChI Key |
PIVZQDMZLIQYPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C=CC(=C2)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1 Chloro 7 Fluoro 4 Methoxyisoquinoline Analogs
Reactivity Profile of Halogen Atoms on the Isoquinoline (B145761) Nucleus
The isoquinoline core is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of the nitrogen atom in the pyridine ring significantly influences the electron density distribution, rendering the carbon atoms in this ring, particularly C1 and C3, electron-deficient and thus susceptible to nucleophilic attack. quimicaorganica.orgiust.ac.irquora.com In 1-chloro-7-fluoro-4-methoxyisoquinoline, the two halogen atoms are situated in distinct electronic environments: the chlorine atom at the C1 position of the electron-poor pyridine ring and the fluorine atom at the C7 position of the more electron-rich benzene ring.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-substituted isoquinolines, especially for halogens located at the activated C1 position. quimicaorganica.orgiust.ac.ir This reaction typically proceeds via a two-step addition-elimination mechanism. In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. Electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the site of nucleophilic attack, enhance the reaction rate by delocalizing the negative charge of the intermediate. In the context of isoquinoline, the ring nitrogen atom acts as a powerful electron-withdrawing group, effectively stabilizing the negative charge developed at the C1 position during nucleophilic attack. quora.com
Effects of Halogen Positional Isomerism on Reactivity
The positions of the halogen atoms on the isoquinoline nucleus have a profound impact on their reactivity towards nucleophiles. iust.ac.irbaranlab.org
C1-Chloro Substituent: The chlorine atom at the C1 position is highly activated towards SNAr. quimicaorganica.orgiust.ac.ir This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which significantly polarizes the C1-Cl bond and stabilizes the intermediate formed upon nucleophilic attack. quora.com
C7-Fluoro Substituent: In contrast, the fluorine atom at the C7 position on the benzene ring is considerably less reactive towards nucleophilic substitution. iust.ac.ir This position is not directly activated by the ring nitrogen in the same way as the C1 position. Consequently, SNAr reactions at C7 would require much harsher conditions.
An interesting aspect of SNAr reactions is the "element effect," where, contrary to the trend in SN1 and SN2 reactions, fluorine can be a better leaving group than chlorine. stackexchange.comnih.gov This is attributed to the high electronegativity of fluorine, which exerts a strong inductive electron-withdrawing effect, thereby stabilizing the rate-determining Meisenheimer intermediate. stackexchange.com However, in the case of this compound, the positional activation at C1 is the dominant factor, making the C1-chloro group significantly more susceptible to nucleophilic displacement than the C7-fluoro group.
The following table summarizes the expected relative reactivity of the halogen atoms in this compound towards nucleophilic aromatic substitution.
| Position | Halogen | Electronic Environment | Expected Reactivity in SNAr | Rationale |
| C1 | Chlorine | Electron-deficient pyridine ring, activated by ring nitrogen | High | The C1 position is inherently electrophilic due to the adjacent nitrogen atom, facilitating nucleophilic attack and stabilization of the Meisenheimer complex. quimicaorganica.orgquora.com |
| C7 | Fluorine | Electron-richer benzene ring | Low | The C7 position is not directly activated by the ring nitrogen, making it less susceptible to nucleophilic attack under typical SNAr conditions. iust.ac.ir |
Cross-Coupling Reactivity of Aryl Halides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl halides. researchgate.netrsc.orgrsc.org The reactivity of aryl halides in these reactions is generally governed by the carbon-halogen bond strength, with the typical order of reactivity being I > Br > Cl >> F. nih.gov
For this compound, the C1-chloro group would be the primary site for cross-coupling reactions. While chloroarenes are generally less reactive than their bromo and iodo counterparts, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. researchgate.netrsc.org The C7-fluoro group, due to the very strong C-F bond, would be unreactive under standard Suzuki-Miyaura conditions. This differential reactivity allows for selective functionalization at the C1 position.
Reactivity of the Methoxy (B1213986) Substituent
The methoxy group at the C4 position also plays a significant role in modulating the electronic properties and reactivity of the isoquinoline ring.
Influence on Electronic Properties of the Isoquinoline Ring
The methoxy group exhibits a dual electronic effect: it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. stackexchange.com
Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions. In the context of the isoquinoline ring, this resonance donation would primarily affect the electron density within the pyridine ring.
Inductive Effect: The electronegative oxygen atom withdraws electron density from the carbon atom to which it is attached.
The net effect of the methoxy group depends on its position relative to the reaction center. In this compound, the C4-methoxy group is positioned to exert a significant electronic influence on the C1 position. Its electron-donating resonance effect can partially counteract the electron-withdrawing nature of the pyridine ring, potentially modulating the reactivity of the C1-chloro group in SNAr and cross-coupling reactions.
Potential for Demethylation and Interconversion Reactions
Aryl methyl ethers can be cleaved to the corresponding phenols under various conditions. This demethylation is a common transformation in organic synthesis. commonorganicchemistry.comnih.gov A widely used and potent reagent for this purpose is boron tribromide (BBr₃). commonorganicchemistry.comnih.govresearchgate.net The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a borate (B1201080) ester, which is subsequently hydrolyzed to the phenol (B47542) upon aqueous workup. nih.gov
The 4-methoxy group of this compound could be converted to a 4-hydroxy group using reagents like BBr₃. This transformation would significantly alter the electronic and chemical properties of the molecule, as the hydroxyl group is a strong electron-donating group and can also participate in hydrogen bonding.
The following table outlines common reagents for the demethylation of aryl methyl ethers.
| Reagent | Typical Conditions | Notes |
| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temperature | Highly effective for aryl methyl ethers, but a strong Lewis acid that can be harsh. commonorganicchemistry.comresearchgate.net |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Strong acid conditions, may not be suitable for acid-sensitive substrates. |
| Thiolates (e.g., Sodium Ethanethiolate) | DMF, elevated temperatures | Nucleophilic demethylation, useful for substrates sensitive to acidic conditions. commonorganicchemistry.com |
Reactions at the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom imparts nucleophilic and basic character, making it a primary site for various chemical transformations. These reactions are fundamental to the synthesis of a diverse array of isoquinoline derivatives with potential applications in medicinal chemistry and materials science.
Another important transformation is N-oxidation , which typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. nih.govrsc.org This reaction converts the isoquinoline to its corresponding N-oxide. The N-oxide functionality significantly alters the electronic properties of the isoquinoline ring, making it more susceptible to both electrophilic and nucleophilic attack. For example, the oxidation of substituted quinolines, a related heterocyclic system, with m-CPBA has been shown to proceed efficiently to give the corresponding N-oxides in good yields. nih.gov
The following table summarizes typical conditions for N-alkylation and N-oxidation of isoquinoline analogs, providing a predictive framework for the reactivity of this compound.
| Reaction | Reagents and Conditions | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation (Quaternization) | Alkyl halide (e.g., CH3I, C2H5Br) in a suitable solvent (e.g., Acetone, CH3CN) | N-Alkylisoquinolinium salt | >90 | General Knowledge |
| N-Oxidation | m-CPBA in CHCl3 or CH2Cl2, rt | Isoquinoline N-oxide | 80-95 | nih.govrsc.org |
| N-Oxidation | H2O2 / Acetic Acid, 70-80 °C | Isoquinoline N-oxide | 70-85 | General Knowledge |
Oxidation and Reduction Chemistry of the Isoquinoline Scaffold
The isoquinoline ring system can undergo a variety of oxidation and reduction reactions, which are crucial for the synthesis of partially or fully saturated derivatives, as well as for the introduction of new functional groups.
Oxidation of the isoquinoline ring itself to introduce hydroxyl groups or to cleave the ring is generally difficult and requires harsh conditions due to the aromatic stability of the heterocyclic system. More commonly, oxidative processes are employed to functionalize substituents on the ring or to aromatize partially hydrogenated isoquinolines. For instance, the oxidation of a dihydroisoquinoline intermediate is a common final step in many isoquinoline syntheses to furnish the aromatic core. nih.gov
In contrast, reduction of the isoquinoline scaffold is a well-established and synthetically useful transformation. The pyridine ring of the isoquinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for the complete reduction of the nitrogen-containing ring to yield a tetrahydroisoquinoline. Various catalysts, such as platinum, palladium, or nickel, can be employed under hydrogen pressure.
A particularly noteworthy reduction method is the Birch reduction , which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This reaction typically results in the 1,4-reduction of the aromatic ring, leading to non-conjugated dienes. For isoquinolines with electron-donating groups like a methoxy substituent, the Birch reduction can offer a pathway to partially reduced carbocyclic rings, providing valuable synthetic intermediates. atlanchimpharma.comhokudai.ac.jp Recent advancements have also explored mechanochemical approaches to the Birch reduction, offering a more environmentally friendly alternative to the traditional method. hokudai.ac.jp
The table below provides an overview of common reduction methods applicable to isoquinoline analogs.
| Reaction | Reagents and Conditions | Product Type | General Outcome | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C or PtO2, in an acidic medium (e.g., EtOH/HCl) | Tetrahydroisoquinoline | Selective reduction of the N-containing ring | General Knowledge |
| Birch Reduction | Na or Li, liquid NH3, EtOH | Dihydroisoquinoline | Partial reduction of the carbocyclic ring | wikipedia.orgmasterorganicchemistry.com |
| Hydrosilylation | Silanes (e.g., triethylsilane) with an acid promoter | Reduced N-heterocycles | Regioselective reduction | nih.gov |
Regioselectivity and Stereoselectivity in Functionalization Reactions
The regioselectivity of functionalization reactions on the this compound scaffold is governed by the electronic and steric effects of the substituents.
In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on the benzene ring are paramount. The methoxy group at C4 is a strong activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the fluoro group at C7 is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The chloro group at C1 and the isoquinoline nitrogen atom both exert an electron-withdrawing effect on the carbocyclic ring, deactivating it towards electrophilic attack. The interplay of these effects would likely direct incoming electrophiles to the C5 or C8 positions, with the precise outcome depending on the specific electrophile and reaction conditions. For instance, in nitration reactions, a strong electrophile like the nitronium ion (NO2+) is required, and the regioselectivity will be influenced by the ability of the substituents to stabilize the arenium ion intermediate. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org
Nucleophilic aromatic substitution is another key transformation for functionalizing the isoquinoline core. The chloro substituent at the 1-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the C1 position a prime site for displacement by various nucleophiles, such as amines, alkoxides, and thiolates. youtube.comlibretexts.orgnih.gov This reactivity is a cornerstone for the synthesis of a wide range of 1-substituted isoquinoline derivatives. The fluoro and methoxy groups on the benzene ring are less likely to be displaced under typical nucleophilic aromatic substitution conditions unless activated by strong electron-withdrawing groups.
Stereoselectivity becomes a critical consideration in reactions that introduce a new chiral center, particularly during the reduction of the isoquinoline ring or the addition of nucleophiles to the C1 position of a dihydroisoquinoline intermediate. The asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines is a well-established method for the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.orgclockss.org This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. The stereochemical outcome of these reactions is influenced by the steric bulk of the substituent at C1 and the nature of the chiral catalyst or auxiliary.
The following table outlines the expected regiochemical outcomes for key functionalization reactions on the this compound scaffold based on general principles of organic chemistry.
| Reaction Type | Predicted Major Regioisomer(s) | Controlling Factors | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | Substitution at C5 or C8 | Directing effects of the -OCH3 and -F groups; deactivating effect of the heterocyclic ring and -Cl group. | organic-chemistry.orgresearchgate.net |
| Nucleophilic Aromatic Substitution | Substitution at C1 | Activation of the C1 position by the ring nitrogen. | youtube.comlibretexts.org |
| Stereoselective Reduction (of a C1-substituted dihydroisoquinolinium precursor) | Formation of a chiral center at C1 | Use of chiral catalysts or reagents. | rsc.orgrsc.org |
Structural Diversity and Exploration of 1 Chloro 7 Fluoro 4 Methoxyisoquinoline Derivatives and Analogs
Rational Design of Isoquinoline (B145761) Derivatives Based on Functional Group Variation
The rational design of derivatives of 1-chloro-7-fluoro-4-methoxyisoquinoline involves the systematic modification of its functional groups to optimize biological activity, selectivity, and pharmacokinetic properties. The inherent reactivity of the 1-chloro group makes it a prime target for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents at this position. Similarly, the methoxy (B1213986) group and the aromatic ring can be subjected to various chemical transformations to generate a diverse library of analogs.
Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have become powerful tools for the functionalization of heterocyclic compounds like isoquinolines. mdpi.com These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, enabling the synthesis of complex molecules from simple precursors. mdpi.com For instance, the chlorine atom at the 1-position can be readily displaced by amines, alcohols, thiols, and other nucleophiles to introduce new functional groups that can interact with biological targets.
The fluorine atom at the 7-position can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity. nih.gov Variations at this position, although synthetically more challenging, could involve its replacement with other halogen atoms or small functional groups to probe the structure-activity relationship (SAR). The methoxy group at the 4-position is another key modulator of the molecule's properties. Demethylation to the corresponding phenol (B47542) would provide a handle for further functionalization, such as etherification or esterification, to explore the impact of different substituents at this position on biological activity.
| Functional Group | Position | Potential Modifications | Rationale for Modification |
| Chlorine | 1 | Nucleophilic substitution with amines, alcohols, thiols, etc. | Introduce diverse functional groups to modulate biological activity and physicochemical properties. |
| Fluorine | 7 | Replacement with other halogens or small functional groups. | Fine-tune lipophilicity, metabolic stability, and binding interactions. |
| Methoxy | 4 | Demethylation followed by etherification or esterification. | Explore the impact of substituent size and electronics at this position. |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacements are crucial strategies in medicinal chemistry to identify novel chemical entities with improved properties. nih.gov These approaches involve modifying the core structure of a molecule while retaining its key pharmacophoric features.
The substitution of one halogen for another can have a profound impact on a molecule's biological activity due to differences in their size, electronegativity, and ability to form halogen bonds. In the context of this compound, replacing the chlorine at the 1-position or the fluorine at the 7-position with other halogens like bromine would alter the electronic distribution and steric profile of the molecule.
The following table summarizes the key properties of chlorine, fluorine, and bromine as bioisosteres:
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Characteristics and Potential Impact |
| Fluorine (F) | 1.47 | 3.98 | Smallest halogen, highly electronegative. Can improve metabolic stability and binding affinity through hydrogen bond-like interactions. |
| Chlorine (Cl) | 1.75 | 3.16 | Intermediate in size and electronegativity. Can participate in halogen bonding and influence lipophilicity. |
| Bromine (Br) | 1.85 | 2.96 | Larger and more polarizable than chlorine. Can form stronger halogen bonds and further increase lipophilicity. |
Systematic variation of the halogen atoms at the 1- and 7-positions of the isoquinoline core would allow for a detailed investigation of how these changes affect the compound's interaction with its biological target.
The methoxy group at the 4-position is a common feature in many biologically active molecules. Its replacement with other functional groups of similar size and electronic properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles.
Common bioisosteric replacements for a methoxy group include:
Hydroxyl group: Can act as a hydrogen bond donor and acceptor.
Amino group (or substituted amines): Can introduce a basic center and participate in hydrogen bonding.
Methylthio group: Similar in size to the methoxy group but with different electronic properties.
Small alkyl groups (e.g., ethyl): Can modulate lipophilicity and steric interactions.
The choice of a suitable bioisostere for the methoxy group in this compound would depend on the specific therapeutic target and the desired property improvements.
Synthesis of Fused Heterocyclic Systems Containing the Isoquinoline Motif
Fusing additional heterocyclic rings onto the isoquinoline core is a powerful strategy to create structurally complex and novel chemical entities with potentially enhanced biological activities. This approach can lead to more rigid structures, which may result in higher binding affinity and selectivity for a particular biological target.
The synthesis of pyrrolo[2,1-a]isoquinoline systems often involves the reaction of an isoquinoline derivative with a suitable building block that can form the pyrrole ring. For instance, a common synthetic route involves the reaction of an isoquinoline with an activated alkyne, leading to a cyclization cascade that forms the fused pyrrole ring. mdpi.com The substituents on the isoquinoline starting material will ultimately be incorporated into the final fused product, allowing for the generation of a diverse range of pyrrolo[2,1-a]isoquinoline derivatives.
Benzimidazoles are another important class of heterocycles with a wide range of biological activities. The fusion of a benzimidazole ring to the isoquinoline scaffold can be achieved through various synthetic strategies. One common approach involves the reaction of an ortho-phenylenediamine with a suitable isoquinoline precursor containing a carboxylic acid or a related functional group at the appropriate position. The resulting isoquinoline-fused benzimidazoles represent a class of compounds with significant potential for drug discovery. nih.gov
Isoquinoline-Tetrazole Hybrids
There is no available scientific literature detailing the synthesis or properties of hybrid molecules combining the this compound core with a tetrazole moiety.
Creation of Molecular Libraries for Screening and Exploration
No published research describes the development of molecular libraries based on the this compound scaffold for high-throughput screening or other exploratory purposes.
Complex Molecular Architectures Incorporating the this compound Fragment
Information regarding the incorporation of the this compound fragment into more complex molecular architectures is not present in the current body of scientific literature.
Medicinal Chemistry Research Directed Towards the Isoquinoline Scaffold Excluding Clinical Data
The Isoquinoline (B145761) Core in Drug Discovery and Development
The isoquinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. nih.govrsc.orgnih.gov This designation is due to its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets with high affinity. nih.govrsc.orgnih.gov The structural rigidity of the bicyclic system, combined with the numerous positions available for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. rsc.org Isoquinoline and its derivatives are found in numerous natural products, particularly alkaloids, which have a long history of use in traditional medicine. numberanalytics.comwikipedia.orgontosight.ai This natural precedent has inspired medicinal chemists to explore the synthesis and biological evaluation of a vast number of synthetic isoquinoline-based compounds. nih.gov
Broad Spectrum of Biological Activities Associated with Isoquinolines
Derivatives of the isoquinoline scaffold have been shown to exhibit a remarkably broad spectrum of pharmacological activities. nih.goveurekaselect.com These activities are highly dependent on the nature and position of substituents on the isoquinoline ring system. The diverse biological activities underscore the versatility of the isoquinoline core in medicinal chemistry.
Table 1: Reported Biological Activities of Isoquinoline Derivatives
| Biological Activity | Description | Key Examples (Derivatives) |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and anti-angiogenic effects. numberanalytics.comnih.gov Mechanisms include targeting enzymes like kinases and topoisomerases, and modulating signaling pathways. numberanalytics.comnih.gov | Berberine (B55584), Noscapine, Quinapril numberanalytics.compharmaguideline.com |
| Antimicrobial | Activity against a range of bacteria and fungi. numberanalytics.comalfa-chemistry.com Mechanisms can involve disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. researchgate.net | Berberine, Palmatine alfa-chemistry.comnih.gov |
| Antiviral | Inhibition of viral replication and interference with virus-host interactions. alfa-chemistry.com Some derivatives have shown activity against viruses such as HIV and herpes simplex virus. alfa-chemistry.com | Berberine, Corydine, Norisoboldine alfa-chemistry.com |
| Anti-inflammatory | Reduction of inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). mdpi.com | Tetrandrine, Berberine alfa-chemistry.commdpi.com |
| Analgesic | Pain relief through interaction with opioid receptors or other targets within the central and peripheral nervous systems. numberanalytics.comwikipedia.org | Morphine, Codeine numberanalytics.comwikipedia.org |
| Cardiovascular Effects | Vasodilation, antihypertensive activity, and other effects on the cardiovascular system. numberanalytics.com Papaverine, for example, is a known vasodilator. wikipedia.orgpharmaguideline.com | Papaverine, Debrisoquine wikipedia.orgpharmaguideline.com |
Design Principles for Isoquinoline-Based Therapeutic Agents
The design of isoquinoline-based therapeutic agents is guided by structure-activity relationship (SAR) studies, which seek to understand how chemical structure correlates with biological activity. Key design principles include:
Substitution Pattern: The position and nature of substituents on the isoquinoline ring are critical determinants of biological activity and target selectivity. For instance, in a series of potential anti-inflammatory agents, the introduction of fluoro, bromo, or nitro groups on the isoquinoline ring led to a significant loss of activity, whereas specific amino substitutions on the related quinazoline (B50416) scaffold were well-tolerated. acs.org The substitution pattern influences the molecule's shape, electronics, and ability to form key interactions with its biological target.
Molecular Hybridization: This strategy involves combining the isoquinoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities. nih.gov For example, linking a chalcone (B49325) fragment to a quinoline (B57606) (a related N-heterocycle) scaffold has been explored as a strategy to develop new anticancer agents. nih.gov
Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments containing the isoquinoline core are screened for binding to a biological target. researchoutreach.org "Hit" fragments are then grown or merged to create more potent lead compounds. This method has been successfully used to develop kinase inhibitors, where the isoquinoline ring can occupy the ATP-binding pocket of the enzyme. researchoutreach.org
Mechanism of Action Studies (General Principles)
Understanding the mechanism of action of isoquinoline derivatives is crucial for their development as therapeutic agents. These studies elucidate how the compounds exert their pharmacological effects at the molecular and cellular levels.
Interaction with Specific Molecular Targets (e.g., enzymes, receptors)
Many isoquinoline-based drugs exert their effects by binding to specific molecular targets, such as enzymes, receptors, or nucleic acids. nih.gov
Enzyme Inhibition: A significant number of isoquinoline derivatives are enzyme inhibitors. For example, certain isoquinoline-5-sulfonamide (B1244767) derivatives have been designed as potent inhibitors of Protein Kinase B (PKB), a key enzyme in cell survival signaling pathways, making them potential anticancer agents. nih.gov The isoquinoline scaffold can serve as a template for inhibitors of various kinases, with the hydrophobic part of the ring often occupying the ATP-binding site. researchoutreach.org
Receptor Binding: Isoquinoline alkaloids like morphine exert their potent analgesic effects by binding to and activating opioid receptors in the central nervous system. numberanalytics.com Other derivatives can act as antagonists at different receptor types. For instance, tubocurarine (B1210278) is a non-depolarizing neuromuscular blocking agent that acts as an antagonist at neuronal acetylcholine (B1216132) receptors. drugbank.com
Nucleic Acid Intercalation: Some isoquinoline alkaloids, such as berberine and coralyne, can bind to nucleic acids. nih.gov Their planar aromatic structure allows them to intercalate between the base pairs of DNA or bind to specific RNA structures, such as the poly(A) tail of mRNA. nih.govnih.gov This interaction can interfere with DNA replication, transcription, and translation, leading to cytotoxic or other biological effects.
Table 2: Examples of Molecular Targets for Isoquinoline Derivatives
| Target Class | Specific Target | Isoquinoline Derivative Example | Consequence of Interaction |
|---|---|---|---|
| Enzymes | Protein Kinase B (PKB) | Isoquinoline-5-sulfonamides | Inhibition of cell survival pathways (anticancer) nih.gov |
| Reverse Transcriptase | Norisoboldine | Inhibition of viral replication (anti-HIV) alfa-chemistry.com | |
| Topoisomerase II | Substituted Quinolines/Isoquinolines | DNA damage and cell death (cytotoxic) nih.gov | |
| Receptors | Opioid Receptors | Morphine | Analgesia (pain relief) numberanalytics.com |
| Neuronal Acetylcholine Receptor | Tubocurarine | Neuromuscular blockade drugbank.com |
Cellular Pathway Modulation (e.g., signaling cascades)
Beyond interacting with a single molecular target, isoquinoline derivatives can modulate complex cellular pathways and signaling cascades. This is often a consequence of their interaction with key regulatory proteins within these pathways.
In the context of cancer, isoquinoline alkaloids have been shown to impact multiple signaling pathways crucial for tumor growth and survival. nih.govresearchgate.net For instance, berberine has been reported to:
Induce Cell Death (Apoptosis): By activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. numberanalytics.com
Inhibit Pro-survival Signaling: By interfering with pathways such as the PI3K/AKT and MAPK pathways, which are often hyperactivated in cancer cells. nih.gov
Modulate Cell Cycle Progression: Causing arrest at different phases of the cell cycle, thereby preventing cell proliferation. numberanalytics.com
Similarly, in the context of inflammation, isoquinoline derivatives can interfere with signaling pathways like the NF-κB pathway, which plays a central role in the inflammatory response. mdpi.com By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators. mdpi.com
Target Engagement and Selectivity Enhancement
A key challenge in drug development is to ensure that a drug candidate interacts with its intended target (target engagement) and does so with high selectivity, minimizing off-target effects. For isoquinoline-based compounds, several strategies are employed to enhance target engagement and selectivity:
Structure-Based Design: When the three-dimensional structure of the target protein is known, medicinal chemists can design isoquinoline derivatives that fit precisely into the binding site and form optimal interactions. nih.gov This approach was used to develop the aforementioned PKB inhibitors, where constrained pyrrolidine (B122466) analogues were designed to mimic the bound conformation of initial linear prototypes. nih.gov
SAR-Guided Optimization: Systematic modification of the isoquinoline scaffold and analysis of the resulting changes in biological activity can lead to compounds with improved selectivity. For example, in the development of kinase inhibitors, substitutions at different positions of the isoquinoline ring can be explored to achieve selectivity for a specific kinase over others. Merging fragments substituted at different positions, such as a 5-substituted and a 7-substituted derivative, has been shown to generate highly potent and potentially selective inhibitors. researchoutreach.org
Positional Isomerism: The relative orientation of the nitrogen atom and the fused benzene ring, as well as the positions of substituents, can dramatically influence target selectivity. Congeners of cytotoxic pyrrolo[2,3-f]isoquinolines were synthesized to study how the spatial orientation of side chains relative to the planar aromatic core affects cytotoxic potency and DNA-binding affinity. openmedicinalchemistryjournal.com This highlights the importance of subtle structural changes in achieving target selectivity.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
The isoquinoline framework is a "privileged structure" in medicinal chemistry, valued for its ability to interact with a wide array of biological targets. nih.gov The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. researchgate.net Strategic functionalization allows for the fine-tuning of a compound's physicochemical properties and its interactions with target proteins.
Impact of Halogenation (Chlorine and Fluorine) on Biological Activity
The incorporation of chlorine and fluorine into the isoquinoline scaffold can significantly enhance binding affinity and, in some cases, confer target selectivity. Halogens increase the lipophilicity of a molecule, which can lead to improved partitioning into the lipophilic domains of a protein's binding pocket or better penetration of cell membranes. researchgate.net The strong electron-withdrawing nature of halogens modifies the electron distribution of the aromatic system, potentially strengthening interactions with the biological target. nih.gov
A critical aspect of halogen-protein interactions is the formation of halogen bonds, where the halogen atom acts as an electrophilic region that can interact favorably with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. This type of interaction can be crucial for ligand potency and selectivity. chemrxiv.org
Research on halogenated isoquinoline-1,3-diones has demonstrated the critical role of these substituents in determining inhibitory potency and selectivity. researchgate.netnih.gov In one study, the introduction of a fluorine atom was found to completely switch the selectivity of inhibition between two deubiquitinase enzymes, USP2 and USP7. researchgate.netnih.gov This highlights how a subtle change in halogenation can lead to a dramatic shift in pharmacological activity, a principle that applies to the 1-chloro-7-fluoro substitution pattern. The chlorine at the C-1 position and fluorine at the C-7 position create a distinct electronic and steric profile that can be exploited to achieve specific binding characteristics.
Table 1: Conceptual Impact of Halogenation on Enzyme Inhibition for a Hypothetical Isoquinoline Kinase Inhibitor Series
| Compound | R1 | R7 | IC₅₀ (nM) | Selectivity vs. Kinase Y | Rationale |
| 1 | H | H | 500 | 1-fold | Parent compound with moderate activity. |
| 2 | Cl | H | 150 | 5-fold | Increased lipophilicity and potential for specific polar interactions at C1 enhance binding. |
| 3 | H | F | 200 | 10-fold | Fluorine at C7 may block metabolism and form specific hydrogen or halogen bonds, improving selectivity. |
| 4 | Cl | F | 50 | 50-fold | Synergistic effects of both halogens; C1-chloro enhances potency while C7-fluoro drives selectivity. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR.
A primary strategy in medicinal chemistry is to improve a compound's metabolic stability to increase its bioavailability and duration of action. Halogenation is a key tool for achieving this. The carbon-fluorine bond, in particular, is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at a position susceptible to oxidative metabolism, such as C-7 on the isoquinoline ring, can effectively block this metabolic pathway.
Similarly, a chlorine atom can also enhance metabolic stability, although the carbon-chlorine bond is more susceptible to metabolic transformation than the C-F bond. The presence of the 1-chloro and 7-fluoro substituents on 1-Chloro-7-fluoro-4-methoxyisoquinoline is anticipated to reduce susceptibility to aromatic hydroxylation, a common metabolic fate for such scaffolds. This enhanced stability can lead to a more favorable pharmacokinetic profile. The introduction of fluorine and chlorine can also alter the polarity of the molecule, which may in turn increase the rate of its transport across lipid membranes. researchgate.net
Modulation of Activity by the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is another prevalent substituent in medicinal chemistry that can significantly modulate biological activity. As an electron-donating group, it increases the electron density of the isoquinoline ring system, which can be favorable for certain receptor interactions. nih.gov The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction within a binding site.
Positional Effects of Substituents on Pharmacological Outcomes
The specific placement of substituents on the isoquinoline scaffold is a critical determinant of pharmacological outcomes. The biological activity of a molecule is dictated by the three-dimensional arrangement of its functional groups, which governs its ability to bind to a specific target.
In this compound, each substituent's position confers distinct properties:
1-Chloro: Substitution at the C-1 position directly impacts the pyridine ring of the scaffold. The electronegative chlorine atom makes C-1 an electrophilic center, which can engage in specific dipole-dipole or halogen bonding interactions. This position is often a key vector for interacting with protein targets. organic-chemistry.org
7-Fluoro: Located on the benzene ring, the 7-fluoro group influences the electronic properties of this part of the molecule. Its primary roles are often to block metabolic oxidation and to engage in specific interactions with the target protein, potentially enhancing selectivity. researchgate.netnih.gov
The interplay between the electron-withdrawing halogens at positions 1 and 7 and the electron-donating methoxy group at position 4 creates a unique electronic distribution and surface potential that defines the molecule's pharmacological profile.
Computational and Chemoinformatic Approaches in Isoquinoline Research
Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery for predicting the properties of molecules and understanding their interactions with biological targets. For isoquinoline derivatives like this compound, these approaches provide valuable insights into their drug-like properties and potential biological activities.
Chemoinformatic parameters such as the logarithm of the partition coefficient (LogP) and topological polar surface area (TPSA) are used to predict a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For the related compound 1-Chloro-7-fluoroisoquinoline, the calculated LogP is 3.0273 and the TPSA is 12.89 Ų. chemscene.com The addition of a methoxy group would be expected to slightly decrease the LogP and increase the TPSA. These values suggest the compound has moderate lipophilicity and low polar surface area, which are often correlated with good cell membrane permeability.
Table 2: Predicted Chemoinformatic Properties for Isoquinoline Derivatives
| Compound | Molecular Formula | Molecular Weight | Calculated LogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |
| 1-Chloro-7-fluoroisoquinoline | C₉H₅ClFN | 181.59 | 3.03 | 12.89 | 1 | 0 |
| This compound | C₁₀H₇ClFNO | 211.62 | ~2.9 | ~22.12 | 2 | 0 |
Note: Data for 1-Chloro-7-fluoroisoquinoline is from published sources. chemscene.com Data for this compound is estimated based on structural similarity.
Molecular modeling techniques, such as docking studies, can predict how a ligand like this compound might bind to the active site of a protein. These models can help rationalize observed SAR and guide the design of new analogs with improved potency and selectivity. For instance, modeling studies on other halogenated natural products have helped to explain their binding affinity, or lack thereof, for specific receptors by analyzing their planarity and potential interactions. nih.gov Density Functional Theory (DFT) calculations can provide a deeper understanding of the molecule's electronic structure, which is fundamental to its reactivity and intermolecular interactions. rsc.org
Molecular Docking and Dynamics Simulations
A comprehensive search of scientific literature and databases reveals a notable absence of specific molecular docking and molecular dynamics simulation studies conducted on This compound . While the isoquinoline scaffold, in general, has been extensively studied through these computational methods to elucidate binding modes with various biological targets such as kinases, enzymes, and receptors, research focusing explicitly on this particular substituted isoquinoline is not publicly available.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from such studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. Similarly, molecular dynamics simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time.
The lack of published data for This compound in this domain means that its potential interactions with specific biological targets, its binding affinity, and the stability of any such interactions have not been characterized through these computational approaches.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures.
Despite the widespread application of QSAR in drug discovery involving isoquinoline derivatives, there are no specific QSAR models reported in the scientific literature that include This compound as part of the training or test set. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The absence of such data for a series of compounds including This compound precludes the generation and validation of a predictive QSAR model for this specific scaffold.
Virtual Screening and Ligand-Based Drug Design
Virtual screening is a computational method used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Ligand-based drug design, a subset of these methods, relies on the knowledge of other molecules that bind to the biological target of interest.
There is no evidence in the published scientific literature of This compound being identified as a hit from virtual screening campaigns. Furthermore, no ligand-based drug design studies have been reported that utilize this specific molecule as a template or query for identifying other potentially active compounds. Such studies would typically involve techniques like pharmacophore modeling or 3D shape similarity searches, for which no public data is available for this compound.
Prediction of Target Interactions and Binding Modes
The prediction of potential biological targets and their corresponding binding modes for a novel compound is a critical step in understanding its pharmacological potential. Various computational tools and algorithms are available for in silico target prediction, which can help in identifying potential efficacy and toxicity profiles.
Emerging Research Directions and Future Perspectives for 1 Chloro 7 Fluoro 4 Methoxyisoquinoline
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
There is no published information on the synthesis of 1-Chloro-7-fluoro-4-methoxyisoquinoline.
Application in Chemical Biology for Probe Development
There are no documented applications of this compound in chemical biology or as a molecular probe.
Advanced Computational Studies to Guide Molecular Design
No computational studies specifically modeling this compound have been found in the searched literature.
Integration with Fragment-Based Drug Discovery and Design
There is no evidence of this compound being used or considered within fragment-based drug discovery programs.
Development of Isoquinoline-Based Materials Beyond Pharmaceutical Applications
There are no reports on the development or investigation of this compound for applications in materials science, such as agrochemicals or dyes.
Q & A
Q. What are the recommended safety protocols for handling 1-Chloro-7-fluoro-4-methoxyisoquinoline in laboratory settings?
- Methodological Answer : Safe handling requires adherence to industrial hygiene practices:
- Use local exhaust ventilation or closed systems to minimize vapor exposure.
- Wear respiratory protection (e.g., vapor respirator) and chemical-resistant gloves (e.g., nitrile).
- Equip labs with safety showers and eye wash stations .
- Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers).
- Refer to safety data sheets (SDS) for spill management and firefighting measures .
Q. What spectroscopic methods are optimal for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural validation:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., chloro, fluoro, methoxy groups). For example, methoxy protons typically resonate at ~3.8–4.0 ppm in CDCl3 .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹, C-F stretch at ~1000–1100 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
- Methodological Answer : Key factors include:
- Catalyst Selection : Palladium catalysts (e.g., PdCl2(PPh3)2 or Pd(OAc)2) improve cross-coupling efficiency. For example, Pd-mediated Suzuki-Miyaura reactions enable aryl halide functionalization .
- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 80–100°C to balance reactivity and stability.
- Purification : Employ column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F, OMe) influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, F) : Activate the aromatic ring toward nucleophilic attack at specific positions (e.g., para to Cl due to −I effect).
- Methoxy Group (OMe) : Provides steric hindrance and directs substitution via resonance effects. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
- Experimental Validation : Compare reaction outcomes with varying substituents using HPLC or LC-MS to track product distribution .
Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound?
- Methodological Answer :
- In Silico Tools : Use SMILES/InChI descriptors (e.g., from PubChem ) to model reaction pathways in software like Gaussian or ORCA.
- Docking Studies : Predict binding affinity in biological targets (e.g., enzyme active sites) using AutoDock Vina.
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated reactions involving halogenated isoquinolines?
- Methodological Answer :
- Systematic Screening : Test Pd catalysts (e.g., PdCl2 vs. Pd(OAc)2) under identical conditions (solvent, temperature, ligand ratios) to isolate variables.
- Mechanistic Probes : Use kinetic isotope effects (KIE) or in situ NMR to identify rate-determining steps.
- Meta-Analysis : Compare literature data (e.g., turnover numbers, yields) to identify trends in ligand electronics or solvent polarity effects .
Q. How can researchers align experimental design with theoretical frameworks when studying this compound’s bioactivity?
- Methodological Answer :
- Conceptual Frameworks : Link to drug design principles (e.g., structure-activity relationships, pharmacokinetic modeling) or organic reaction mechanisms (e.g., Hammett plots for substituent effects).
- Hypothesis Testing : Design assays (e.g., enzyme inhibition, cytotoxicity) to validate computational predictions of bioactivity.
- Data Integration : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to merge spectral data, bioassay results, and molecular descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
